ZINC63908257
Description
ZINC63908257 is a zinc-associated compound cataloged in the ZINC database, a public resource for drug discovery. MMP9, a zinc-dependent enzyme, is implicated in pathological processes such as cancer metastasis and inflammation. This compound demonstrates exceptional binding affinity to MMP9, as evidenced by its LibDock score of 99.7503—the highest among 25 evaluated compounds in a comparative study . This positions it as a promising candidate for therapeutic development, though further structural characterization is required.
Properties
Molecular Formula |
C17H21N3O3S2 |
|---|---|
Molecular Weight |
379.493 |
IUPAC Name |
(S)-4-(1H-Indol-3-yl)-N-((5-sulfamoyl-4,5-dihydrothiophen-2-yl)methyl)butanamide |
InChI |
InChI=1S/C17H21N3O3S2/c18-25(22,23)17-9-8-13(24-17)11-20-16(21)7-3-4-12-10-19-15-6-2-1-5-14(12)15/h1-2,5-6,8,10,17,19H,3-4,7,9,11H2,(H,20,21)(H2,18,22,23)/t17-/m0/s1 |
InChI Key |
LJTOFDUEQPPCGC-KRWDZBQOSA-N |
SMILES |
O=C(NCC1=CC[C@H](S(=O)(N)=O)S1)CCCC2=CNC3=C2C=CC=C3 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
ZINC63908257; ZINC-63908257; ZINC 63908257 |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Zinc-Based Compounds
Key Observations :
- Zinc Phosphate : Utilized in protective coatings due to its insolubility, whereas this compound’s aqueous behavior remains uncharacterized.
- Zinc Oxalate : Primarily employed in niche applications like catalysis, unlike this compound’s enzymatic targeting.
Comparison with Functional Analogs (MMP9 Inhibitors)
This compound’s superior MMP9 binding affinity distinguishes it from other inhibitors. The LibDock scoring system (a computational docking metric) evaluates ligand-receptor interactions, with higher scores indicating stronger binding.
Table 2: LibDock Scores of Selected MMP9 Inhibitors
| ZINC ID | LibDock Score | Relative Performance |
|---|---|---|
| This compound | 99.7503 | Highest affinity |
| ZINC00000163843 | 82.123 | Moderate affinity |
| ZINC00000409668 | 78.456 | Moderate affinity |
| ZINC00000164407 | 75.892 | Low affinity |
Critical Findings :
- This compound outperforms all listed analogs by a significant margin (>17% higher than the second-ranked compound), suggesting unique structural features that enhance MMP9 interaction.
- Lower-scoring compounds (e.g., ZINC00000164407 at 75.892) may lack critical functional groups or optimal stereochemistry for binding.
Research Implications and Limitations
Therapeutic Potential
MMP9 inhibition is clinically relevant in conditions like rheumatoid arthritis and tumor progression, making this compound a high-priority subject for in vitro and in vivo validation.
Knowledge Gaps
- Structural Data : The absence of crystallographic or NMR-derived structural data limits mechanistic insights.
- Solubility and Toxicity : Physicochemical properties (e.g., solubility, bioavailability) remain unstudied, necessitating further profiling.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
